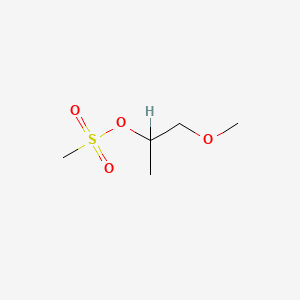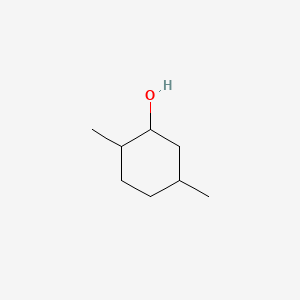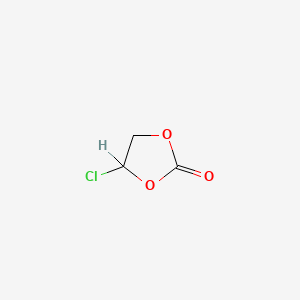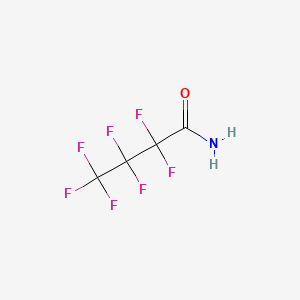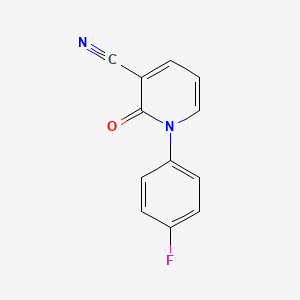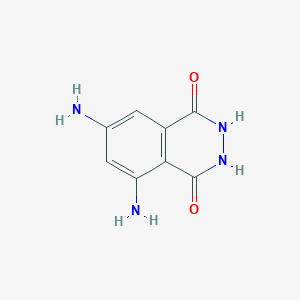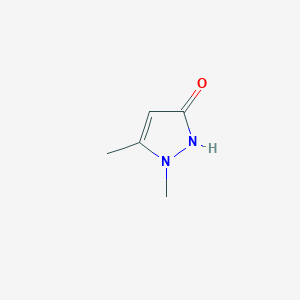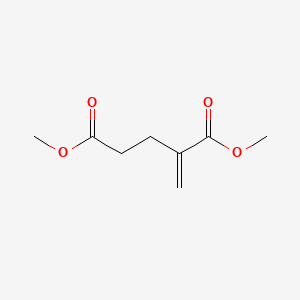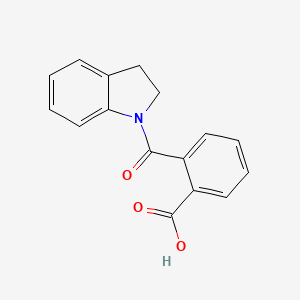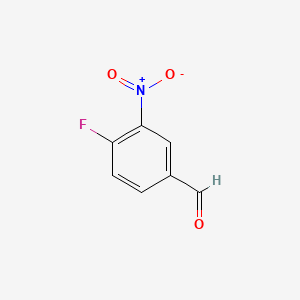
4-氟-3-硝基苯甲醛
概述
描述
4-Fluoro-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H4FNO3 and a molecular weight of 169.11 g/mol . It is characterized by the presence of a fluorine atom and a nitro group attached to a benzaldehyde ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
科学研究应用
4-Fluoro-3-nitrobenzaldehyde has a wide range of applications in scientific research:
作用机制
Target of Action
It is known that this compound is used as a biochemical reagent in life science research .
Mode of Action
The mode of action of 4-Fluoro-3-nitrobenzaldehyde involves its incorporation into the desired chemical structure, enabling the formation of new compounds with specific properties . The strong electron-withdrawing nitro group in this compound makes the adjacent fluoro group highly reactive towards nucleophilic reagents .
Biochemical Pathways
It is known that the compound can be used in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is insoluble in water , which may impact its bioavailability.
Result of Action
It is known that the compound has been used in the synthesis of nitrophenyl-porphyrins, which have shown anti-inflammatory and antinociceptive effects .
Action Environment
It is known that the compound is a non-combustible solid , suggesting that it may be stable under a variety of environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions: 4-Fluoro-3-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 4-fluorobenzaldehyde using a mixture of nitric acid and sulfuric acid . Another method includes the reaction of 4-fluorobenzaldehyde with potassium nitrate in the presence of acetic anhydride . These reactions typically require controlled temperatures and careful handling of reagents to ensure safety and yield.
Industrial Production Methods: In industrial settings, 4-Fluoro-3-nitrobenzaldehyde is often produced through the reaction of halogeno-nitro-benzaldehydes with an alkali metal fluoride in an inert aprotic solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures ranging from 50°C to 250°C . This method allows for efficient production on a larger scale.
化学反应分析
Types of Reactions: 4-Fluoro-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, methanol).
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Major Products Formed:
Reduction: 4-Fluoro-3-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Oxidation: 4-Fluoro-3-nitrobenzoic acid.
相似化合物的比较
- 4-Chloro-3-nitrobenzaldehyde
- 4-Bromo-3-nitrobenzaldehyde
- 4-Methoxy-3-nitrobenzaldehyde
Comparison: 4-Fluoro-3-nitrobenzaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and methoxy counterparts . These differences can affect the compound’s reactivity, stability, and interaction with other molecules, making it a valuable intermediate in various synthetic and research applications .
属性
IUPAC Name |
4-fluoro-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKWFRCNNILIJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344587 | |
| Record name | 4-Fluoro-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42564-51-2 | |
| Record name | 4-Fluoro-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
